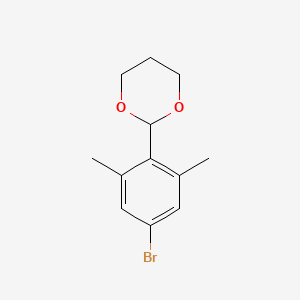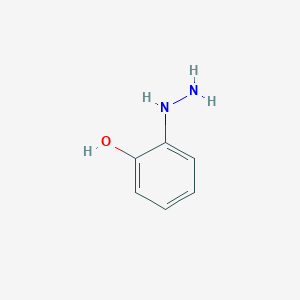
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)-
Descripción general
Descripción
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- is a chemical compound with the molecular formula C10H18N2O2. It belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and pentan-2-yl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of N-substituted ureas with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or pentan-2-yl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Imidazolidinedione derivatives with additional oxygen functionalities.
Reduction: Reduced imidazolidine derivatives with hydrogenated functional groups.
Substitution: Substituted imidazolidine derivatives with new functional groups replacing the original ethyl or pentan-2-yl groups.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a pentan-2-yl group.
5,5-Dimethylimidazolidine-2,4-dione: Contains two methyl groups instead of ethyl and pentan-2-yl groups.
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione: Contains an ethylphenyl group instead of a pentan-2-yl group.
Uniqueness
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and pentan-2-yl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
65887-89-0 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
5-ethyl-5-pentan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H18N2O2/c1-4-6-7(3)10(5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |
Clave InChI |
VGXMEVJSYQGESC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=O)N1)CC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














